α-アサロン

説明

- α(トランス)とβ(シス)の 2 つの異性体があります。

- 揮発性香料油として、害虫駆除や抗菌剤としての用途があります。

トランス-アザロン: フェニルプロパノイド類に属し、Acorus や Asarum などの植物に含まれています。.

科学的研究の応用

Neurological Disorders

Recent studies have highlighted the efficacy of α- and β-asarone in managing neurological disorders such as Alzheimer's disease and Parkinson's disease:

- Neuroprotection : Both isomers have demonstrated neuroprotective effects by mitigating oxidative stress and neuroinflammation. They promote neuronal cell survival and enhance neurotrophic factor signaling pathways .

- Cognitive Enhancement : In animal models, α-asarone has shown to improve cognitive functions by enhancing spatial learning and memory while reducing levels of amyloid-beta (Aβ) and phosphorylated tau (p-tau), which are associated with Alzheimer's pathology .

- Spinal Cord Injury Recovery : A study indicated that α-asarone treatment facilitated functional recovery in rats with spinal cord injuries by reducing neuroinflammation and promoting angiogenesis .

Antioxidant Activity

Asarone exhibits potent antioxidant properties, which can be beneficial in preventing oxidative damage in various diseases:

- Oxidative Stress Mitigation : The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage . This property is crucial in conditions like cardiovascular diseases where oxidative stress plays a significant role.

Anti-inflammatory Effects

Both α- and β-asarone possess anti-inflammatory properties that can alleviate symptoms in inflammatory diseases:

- Cytokine Modulation : Research indicates that asarone can modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects . This mechanism is particularly relevant in chronic inflammatory conditions.

Data Summary

Case Studies

- Alzheimer's Disease Model :

- Spinal Cord Injury Study :

作用機序

- 正確な機序は現在も調査中です。

分子標的: 薬理作用に関与する受容体や酵素と相互作用する可能性があります。

経路: トランス-アザロンの影響を受ける経路を明らかにするためには、さらなる研究が必要です。

類似の化合物との比較

ユニークさ: トランス-アザロンのユニークな特徴には、香料特性と潜在的な生物活性があります。

類似の化合物: 他の関連する化合物には、エレミシンや 2,4,5-トリメトキシプロピオフェノンがあります。

準備方法

合成経路: トランス-アザロンは、適切な出発物質から様々な方法を用いて合成できます。一般的な方法の 1 つは、2,4,5-トリメトキシベンズアルデヒドとプロペニルマグネシウムブロミドを縮合させる方法です。

工業的生産: 工業規模の生産方法には、天然源からの抽出や化学合成が含まれる場合があります。

化学反応の分析

反応性: トランス-アザロンは、酸化、還元、置換など様々な反応を起こします。

一般的な試薬と条件:

主要生成物: 生成される生成物は、反応条件によって異なります。

科学研究における用途

化学: トランス-アザロンは、他の化合物の合成における前駆体として役立ちます。

生物学: 生物活性を持つ可能性がありますが、毒性のために実用的な用途は限られています。

医学: 抗痙攣薬、神経保護薬、不安解消薬としての可能性が研究されています。

産業: 香料や害虫駆除製品への利用が注目されています。

類似化合物との比較

Uniqueness: Trans-asarone’s unique features include its fragrance properties and potential bioactivity.

Similar Compounds: Other related compounds include elemicin and 2,4,5-trimethoxypropiophenone.

生物活性

Asarone is a bioactive compound primarily derived from the plant species Acorus calamus and Guatteria gaumeri. This compound exists in two forms: α-asarone and β-asarone, both of which have been extensively studied for their diverse pharmacological properties. This article will explore the biological activities, mechanisms of action, and potential therapeutic applications of asarone, supported by data tables, case studies, and detailed research findings.

Overview of Asarone

Asarone has garnered attention in pharmacological research due to its wide range of biological activities. It exhibits properties such as:

- Antidepressant

- Antianxiety

- Neuroprotective

- Anticancer

- Antimicrobial

- Anti-inflammatory

Both α- and β-asarone have shown promise in treating various neurological disorders and cancers while also raising concerns regarding their toxicity.

Antidepressant and Anxiolytic Effects

Research indicates that both α- and β-asarone possess antidepressant and anxiolytic effects. A study demonstrated that α-asarone significantly improved motor performance and reduced oxidative stress in a scopolamine-induced Alzheimer’s disease model in mice . Another study confirmed the antidepressant properties of asarone through behavioral tests, suggesting its potential use in treating mood disorders .

Neuroprotective Effects

Asarone has been shown to provide neuroprotection by mitigating oxidative stress and neuroinflammation. The ability of α-asarone to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurological conditions. For example, pharmacokinetic studies revealed that α-asarone has a plasma half-life of approximately 1 hour and significant brain permeability .

Anticancer Activity

β-Asarone exhibits notable anticancer properties. It has been shown to inhibit the growth of gastric cancer cells by inducing apoptosis through caspase activation . Additionally, β-asarone has demonstrated efficacy against colon cancer by enhancing immune responses and reducing tumor proliferation in murine models .

The pharmacological effects of asarone are mediated through various molecular targets:

- Apoptosis Regulation : β-Asarone induces apoptosis in cancer cells by modulating pro-apoptotic proteins like caspases.

- Neurotransmitter Modulation : Asarone influences neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its antidepressant effects.

- Oxidative Stress Reduction : Both forms of asarone reduce oxidative stress markers, which is crucial for neuroprotection.

Toxicological Concerns

Despite its therapeutic potential, asarone is associated with several toxic effects. Studies have indicated that high doses can lead to hepatotoxicity, mutagenicity, and teratogenicity . The LD50 (lethal dose for 50% of the population) for α-asarone was found to be approximately 245.2 mg/kg in mice, highlighting the need for careful dosage considerations in clinical applications .

Table 1: Summary of Biological Activities of Asarone

| Activity | α-Asarone | β-Asarone |

|---|---|---|

| Antidepressant | Yes | Yes |

| Anxiolytic | Yes | Yes |

| Neuroprotective | Yes | Yes |

| Anticancer | Limited evidence | Strong evidence |

| Toxicity | Hepatotoxic at high doses | Mutagenic potential |

Table 2: Pharmacokinetic Properties

| Compound | Tmax (min) | Cmax (μg/mL) | Half-life (h) |

|---|---|---|---|

| α-Asarone | 11 | 0.5 | ~1 |

| β-Asarone | 14 | 2.5 | ~1 |

Case Studies

- Neuroprotective Effects : In a study involving rats treated with α-asarone, researchers observed significant improvements in cognitive function alongside reductions in oxidative stress markers .

- Anticancer Efficacy : A murine model demonstrated that β-asarone effectively suppressed HCT116 colon cancer cell proliferation by activating immune responses .

- Toxicity Assessment : In a subacute toxicity study, β-asarone was administered at varying doses to rats over five days. Results indicated reduced body weight without mortality, emphasizing the need for further investigation into long-term effects .

特性

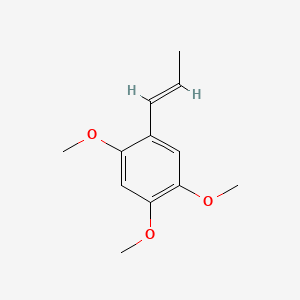

IUPAC Name |

1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFAZBXYICVSKP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | asarone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asarone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871878 | |

| Record name | Isoasaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Fine faintly yellow crystals; [MSDSonline], Solid | |

| Record name | trans-Asarone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

296 °C @ 760 MM HG | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Yellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol; solutions may be turbid /cis-asarone/, Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ether | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | trans-Asarone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Docking experiments using a number of published crystal structures of HMG-CoA reductase with the potent hypocholesterolemic agent alpha-asarone are described. The results indicate that alpha-asarone binds in the enzyme's active site. The methoxy groups play a key role in the binding and probably also in its biological activity, as shown by extensive SAR studies reported for analogues of alpha-asarone. The docking results will be valuable for the structure-based design of novel hypolipidemic agents. | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MONOCLINIC NEEDLES FROM WATER, Needles from light petroleum | |

CAS No. |

2883-98-9, 494-40-6 | |

| Record name | Asarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2883-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoasaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethoxy-5-propenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,2,4-trimethoxy-5-prop-1-enylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ASARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQY9PNE5FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62-63 °C, Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/, 62 - 63 °C | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。